molecular formula C14H20N4O2S B2450630 7-But-2-enyl-8-isobutylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione CAS No. 306733-05-1

7-But-2-enyl-8-isobutylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No. B2450630
CAS RN: 306733-05-1
M. Wt: 308.4
InChI Key: UXAJKRFJGNFMJL-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-But-2-enyl-8-isobutylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Psychotropic Potential of Purine Derivatives

New 8-aminoalkyl derivatives of purine-2,6-dione with various substituents show potential psychotropic activity by targeting 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds displayed antidepressant and anxiolytic properties in animal models, suggesting their utility in designing new ligands for serotonin receptors with potential therapeutic applications in mental health disorders (Chłoń-Rzepa et al., 2013).

Anti-inflammatory Activity

Novel butanehydrazide derivatives of purine-2,6-dione were designed as dual PDE4/7 inhibitors and demonstrated significant anti-inflammatory activity. These compounds effectively reduced TNF-α levels in vivo, offering a potential pathway for the treatment of inflammatory diseases (Chłoń-Rzepa et al., 2018).

Structural and Vibrational Analysis

The structural and vibrational characteristics of xanthine and its methyl derivatives, including purine-2,6-dione analogs, were analyzed using molecular electron density topography. This research contributes to the understanding of the biochemical and physical properties of purine derivatives, which is crucial for drug design and development (Gobre et al., 2010).

Pharmaceutically Relevant Polymorphs

The study of methylxanthines, including caffeine and its metabolites, revealed insights into the therapeutic potential and intermolecular interactions of these compounds. Understanding the topology of interactions in crystals can inform the design of purine derivatives targeting specific receptors (Latosinska et al., 2014).

Anticancer Activity

Research on olomoucine analogues and related purine-diones indicated potential anticancer activity. These studies are essential for developing new therapeutic agents against specific cancer types, utilizing the structural versatility of purine derivatives to target cellular pathways (Hayallah, 2017).

properties

IUPAC Name

7-[(E)-but-2-enyl]-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2S/c1-5-6-7-18-10-11(15-14(18)21-8-9(2)3)17(4)13(20)16-12(10)19/h5-6,9H,7-8H2,1-4H3,(H,16,19,20)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAJKRFJGNFMJL-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-7-(but-2-en-1-yl)-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

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